molecular formula C7H9NO3 B1646613 2-(2,5-Dimethyloxazol-4-yl)acetic acid

2-(2,5-Dimethyloxazol-4-yl)acetic acid

Cat. No.: B1646613
M. Wt: 155.15 g/mol
InChI Key: FLWJCYAVOHTFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethyloxazol-4-yl)acetic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with two methyl groups at the 2- and 5-positions, and an acetic acid moiety at the 4-position. Oxazole derivatives are notable for their aromaticity, stability, and versatility in medicinal and materials chemistry. The methyl groups enhance lipophilicity, which may influence bioavailability and binding affinity in pharmaceutical applications. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(2,5-dimethyl-1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C7H9NO3/c1-4-6(3-7(9)10)8-5(2)11-4/h3H2,1-2H3,(H,9,10)

InChI Key

FLWJCYAVOHTFCP-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C)CC(=O)O

Canonical SMILES

CC1=C(N=C(O1)C)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2,5-Dimethyloxazol-4-yl)acetic acid with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues

Compound Name Core Structure Key Substituents Functional Groups
2-(2,5-Dimethyloxazol-4-yl)acetic acid Oxazole 2,5-dimethyl, 4-acetic acid Carboxylic acid, aromatic ring
(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acid Thiadiazole Disulfide, arylideneamino Thiol, carboxylic acid
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid Imidazolidinone 1-phenyl, 2,5-dioxo Ketone, carboxylic acid

Physicochemical Properties

Property 2-(2,5-Dimethyloxazol-4-yl)acetic acid Thiadiazole Derivatives Imidazolidinone Derivatives
Aromaticity High (oxazole ring) Moderate (thiadiazole) None (saturated ring)
Lipophilicity Increased (methyl groups) Moderate (disulfide linkage) High (phenyl group)
Hydrogen Bonding Carboxylic acid donor/acceptor Thiol and carboxylic acid Ketone and carboxylic acid
Solubility Moderate in polar solvents Low (disulfide reduces polarity) Low (nonpolar phenyl group)
  • Hydrogen Bonding : Oxazole-based compounds exhibit directional hydrogen bonding via the carboxylic acid group, influencing crystal packing and solubility . Thiadiazole derivatives may form weaker interactions due to sulfur’s lower electronegativity.

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